molecular formula C9H12O4 B3153178 Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid CAS No. 75328-55-1

Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid

Cat. No.: B3153178
CAS No.: 75328-55-1
M. Wt: 184.19 g/mol
InChI Key: IBPVKFGWWIKOBR-UHFFFAOYSA-N
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Description

Bicyclo[311]heptane-1,5-dicarboxylic acid is an organic compound with the molecular formula C₉H₁₂O₄ It is characterized by a bicyclic structure consisting of a seven-membered ring fused with a three-membered ring, and it contains two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the double alkylation of cyclohexane-1,3-diesters with diiodomethane. This reaction typically requires the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired bicyclic structure .

Another method involves the ring-opening reactions of [3.1.1]propellane. This approach is analogous to the well-established preparation of bicyclo[1.1.1]pentanes from [1.1.1]propellane. The ring-opening reactions can be carried out using various reagents and conditions, including anionic methods .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxylic acid groups and the unique bicyclic structure of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the carboxylic acid groups to primary alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, resulting in the formation of esters or amides.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, primary alcohols, esters, and amides, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of bicyclo[3.1.1]heptane-1,5-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to mimic the spatial arrangement of certain bioactive molecules, thereby influencing specific biochemical pathways. The carboxylic acid groups play a crucial role in these interactions, facilitating binding to target proteins and enzymes.

Comparison with Similar Compounds

Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring size and the presence of two carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

bicyclo[3.1.1]heptane-1,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-6(11)8-2-1-3-9(4-8,5-8)7(12)13/h1-5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPVKFGWWIKOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C1)(C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201260788
Record name Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75328-55-1
Record name Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75328-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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